molecular formula C8H9BrClN B12288441 (R)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine

(R)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine

Cat. No.: B12288441
M. Wt: 234.52 g/mol
InChI Key: NFCJCVKOQVGOHP-RXMQYKEDSA-N
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Description

®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine: is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine typically involves the following steps:

    Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 3 and 5 positions, respectively.

    Amine Introduction: The ethan-1-amine backbone is then introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the phenyl ring.

Industrial Production Methods: Industrial production of ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine may involve large-scale bromination and chlorination reactions followed by purification steps to ensure the desired enantiomer is obtained. The use of chiral catalysts or resolution techniques may be employed to achieve the ®-configuration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the bromine or chlorine substituents.

    Substitution: The compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium azide or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine serves as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the interactions of halogenated amines with biological systems.

Medicine:

    Pharmaceutical Research: It is investigated for potential therapeutic applications, including as a precursor for drug development.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance binding affinity to specific targets, influencing biological pathways and cellular responses.

Comparison with Similar Compounds

    (S)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3-Bromo-5-chlorophenyl)ethan-1-amine: The racemic mixture containing both ® and (S) enantiomers.

    1-(3-Bromo-5-fluorophenyl)ethan-1-amine: A similar compound with a fluorine atom instead of chlorine.

Uniqueness: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine is unique due to its specific ®-configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer or racemic mixture. The presence of both bromine and chlorine atoms also distinguishes it from other halogenated phenylamines.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

NFCJCVKOQVGOHP-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)Br)Cl)N

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)Cl)N

Origin of Product

United States

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